2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid

Description

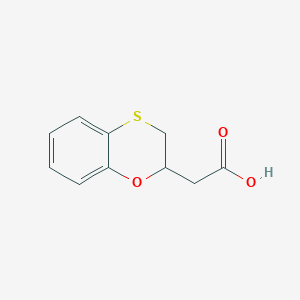

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid is a heterocyclic compound featuring a fused benzoxathiin ring system, which incorporates both oxygen and sulfur atoms in its 1,4-dioxathiin scaffold. The acetic acid substituent is directly attached to the saturated six-membered ring, conferring unique physicochemical and biological properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules with anti-inflammatory, antimicrobial, or receptor-modulating activities. Its synthesis and applications are often explored in the context of drug development, particularly for optimizing pharmacokinetic profiles or targeting specific enzymes .

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzoxathiin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c11-10(12)5-7-6-14-9-4-2-1-3-8(9)13-7/h1-4,7H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDRFFVQCMNORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2S1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628134 | |

| Record name | (2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62591-01-9 | |

| Record name | (2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthetic Routes

Cyclization of o-Aminothiophenol with α-Haloacetic Acids

A widely reported method involves reacting o-aminothiophenol with chloroacetic acid under basic conditions. The process proceeds via nucleophilic substitution and subsequent cyclization:

- Step 1 : Alkylation of o-aminothiophenol with chloroacetic acid in aqueous sodium hydroxide yields 2-((2-aminophenyl)thio)acetic acid.

- Step 2 : Acid-mediated cyclization at 80–100°C forms the benzoxathiin ring, with the acetic acid moiety retained at position 2.

Reaction Conditions :

Mechanistic Insights

The thiol group of o-aminothiophenol attacks the electrophilic carbon of chloroacetic acid, forming a thioether intermediate. Intramolecular nucleophilic attack by the amine on the carbonyl carbon facilitates ring closure, accompanied by water elimination.

Reductive Cyclization of Nitro Precursors

Adapting methods for benzoxazinones, nitro-containing precursors are reduced to amines, followed by cyclization:

- Step 1 : Synthesis of 2-(2-nitrophenoxy)acetonitrile via alkylation of 2-nitrophenol with bromoacetonitrile.

- Step 2 : Reduction with iron powder in acetic acid converts the nitro group to an amine.

- Step 3 : Spontaneous cyclization forms the benzoxathiin ring, with subsequent hydrolysis of the nitrile to acetic acid.

Optimization Notes :

Maleic Anhydride-Based Cycloaddition

Inspired by benzoxazine synthesis, o-aminothiophenol reacts with maleic anhydride derivatives:

- Step 1 : Formation of 2-hydroxymaleanilic acid via nucleophilic acyl substitution.

- Step 2 : Base-induced cyclization (e.g., NaHCO₃) generates the benzoxathiin core.

- Step 3 : Ester hydrolysis (HCl/EtOH) yields the acetic acid derivative.

Critical Parameters :

Industrial-Scale Production Considerations

Scaling laboratory methods requires addressing:

Solvent and Catalyst Optimization

Comparative Analysis of Methods

| Method | Starting Materials | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclization (Route 2.1) | o-Aminothiophenol, ClCH₂COOH | 60–75 | ≥95 | High |

| Reductive Cyclization (Route 2.2) | 2-Nitrophenoxyacetonitrile | 70–85 | ≥90 | Moderate |

| Maleic Anhydride (Route 2.3) | o-Aminothiophenol, maleic anhydride | 50–65 | ≥85 | Low |

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the benzoxathiin ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxathiin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and reduced acetic acid derivatives.

Substitution: Various substituted benzoxathiin derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzoxathiin ring system that incorporates both oxygen and sulfur atoms. This unique structure contributes to its distinctive chemical properties, making it a valuable target for synthetic and analytical studies. The presence of the acetic acid moiety further enhances its reactivity and potential biological activity.

Medicinal Chemistry

- Pharmacophore Development : 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid is being investigated as a potential pharmacophore in drug design. Its antioxidant and anti-inflammatory properties position it as a candidate for developing therapeutic agents against various diseases.

- Enzyme Inhibition Studies : The compound is utilized in research to explore its interactions with enzymes, particularly focusing on its ability to inhibit specific enzymatic activities. This can lead to insights into metabolic pathways and the development of enzyme inhibitors.

- Potential Drug Candidates : Preliminary studies suggest that derivatives of this compound may exhibit significant biological activity, warranting further investigation into their efficacy as drug candidates.

Materials Science

- Novel Material Development : The unique structure of this compound makes it suitable for creating novel materials with tailored electronic or optical properties. This could have implications in the development of advanced materials for electronics or photonics.

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with enhanced properties, potentially leading to applications in coatings, adhesives, and other material applications.

Biological Studies

- Biochemical Probes : It is employed as a biochemical probe to study pathways involving sulfur-containing compounds. The interactions of this compound with biological systems can provide insights into cellular mechanisms and disease processes.

- Toxicological Assessments : Research into the toxicological profile of this compound can help in understanding its safety and efficacy for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoxathiin ring system can interact with active sites of enzymes, potentially inhibiting their activity. The acetic acid moiety may also play a role in binding to specific receptors or proteins, modulating their function.

Comparison with Similar Compounds

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

Structural Differences : Replaces the sulfur atom in the benzoxathiin ring with a second oxygen, forming a 1,4-benzodioxin system.

Key Findings :

- Exhibits anti-inflammatory activity comparable to Ibuprofen in carrageenan-induced rat paw edema assays (ED₅₀ ~10 mg/kg) .

- Data:

(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid

Structural Differences : Features a benzothiazin ring with a sulfur atom and a ketone group at the 3-position.

Key Findings :

- The thiazin ring introduces a planar conjugated system, which may enhance binding to enzymes like cyclooxygenases or kinases.

Ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Structural Differences : Ester derivative with a thioxo (C=S) group at position 3.

Key Findings :

- The thioxo group enhances electrophilicity, making it a candidate for nucleophilic substitution reactions.

- The ethyl ester improves lipophilicity (logP ~2.5), favoring cellular uptake but requiring hydrolysis for activation .

Data :

| Property | Ethyl 2-(3-thioxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₂S₂ |

| Molecular Weight | 267.37 g/mol |

| CAS Number | 2832-87-3 |

| Key Feature | Thioxo group, ester moiety |

(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid

Structural Differences : Contains a benzoxazin ring (oxygen and nitrogen) with a methyl group at position 2.

Key Findings :

- The oxazin-nitrogen may participate in hydrogen bonding, enhancing affinity for metalloenzymes .

Data :

| Property | (2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| CAS Number | 899710-24-8 |

2-([(Benzyloxy)carbonyl]amino)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic Acid

Structural Differences: Benzodioxin core with a benzyloxycarbonyl-protected amino group on the acetic acid side chain. Key Findings:

- The bulky benzyloxycarbonyl group may shield the amino moiety, prolonging plasma half-life.

- Demonstrated applications in peptide synthesis and as intermediates for adrenergic receptor ligands .

Biological Activity

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid is a heterocyclic compound characterized by the presence of both oxygen and sulfur atoms within its structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antioxidant and anti-inflammatory properties. The unique benzoxathiin ring system contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The benzoxathiin structure allows for potential inhibition of enzyme activity by fitting into the active sites of enzymes, while the acetic acid moiety may facilitate binding to specific receptors or proteins, modulating their functions.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : It has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation.

- Enzyme Inhibition : Studies have suggested that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of various benzoxathiin derivatives, this compound was found to exhibit significant radical scavenging activity. The results indicated that it could effectively reduce levels of reactive oxygen species (ROS) in vitro.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 25 | Moderate |

| Reference Compound | 20 | High |

Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 600 |

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves cyclization reactions starting from o-mercaptophenol. One common method is the reaction with dibromoethane in the presence of sodium methoxide. This process yields the benzoxathiin ring system which can then be functionalized to introduce the acetic acid moiety.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid?

- Methodology : The compound is synthesized via condensation reactions involving substituted benzoxathiin precursors and acetic acid derivatives. Key steps include cyclization of 1,4-benzodioxin subunits with thioether linkages, followed by carboxylation. For example, Vázquez et al. (1996) reported the synthesis of structurally related 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid using Friedel-Crafts acylation and subsequent hydrolysis . Derivatives such as 2-(2,3-dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid are synthesized via sulfonylation or amidation reactions .

- Critical Parameters : Reaction temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and catalytic use of Lewis acids (e.g., AlCl₃) influence yield and purity.

Q. How is the structural characterization of this compound performed in academic studies?

- Analytical Techniques :

- X-ray crystallography : SHELX software is widely used for solving crystal structures, particularly for verifying the benzoxathiin ring conformation and acetic acid side-chain orientation .

- Spectroscopy : NMR (¹H/¹³C) confirms proton environments (e.g., dihydrobenzoxathiin protons at δ 4.2–4.5 ppm) and carbonyl resonance (δ 170–175 ppm). IR spectroscopy identifies C=O (1700 cm⁻¹) and S-O (1150 cm⁻¹) stretches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.